[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Overview
Description
“[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid” is a chemical compound with the empirical formula C29H44B2O4 . It is also known by other names such as “9,9-Bis(2-ethylhexyl)fluoren-2,7-diyl boronic acid”, “9,9-Di(2′-ethylhexyl)fluorene-2,7-diboronic acid”, and "9,9-Di(2-ethylhexyl)fluorene-2,7-bisboronic acid" . It is used as a reactant for coupling reactions .
Molecular Structure Analysis
The molecular weight of this compound is 478.28 . The SMILES string representation isCCCCC(CC)CC1(CC(CCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O)
. Physical and Chemical Properties Analysis
The compound has a melting point of over 250°C . Its density is 1.08g/cm3, and it has a boiling point of 662.4°C at 760 mmHg . The compound’s flash point is 354.4°C .Scientific Research Applications
Photoluminescence and Electroluminescence
A study by Cho et al. (2002) demonstrates that copolymers containing 9,9-bis(2-ethylhexyl)fluorene-2,7-diyl show significant photoluminescence (PL) and electroluminescence (EL) properties. These properties are manipulated through the synthesis of various copolymers, showcasing their potential in light-emitting applications (Cho et al., 2002).
Charge-Carrier Trapping
Kadashchuk et al. (2005) explored the trap spectrum of a fluorene-based conjugated polymer, revealing insights into its charge-carrier trapping mechanisms. This research highlights the importance of such polymers in electronic applications (Kadashchuk et al., 2005).
Metal Ion Sensing
Yamaguchi et al. (2021) synthesized polyfluorenes with side chains capable of sensing metal ions. Their research showed changes in photoluminescence upon interaction with various metal ions, indicating potential use in sensing applications (Yamaguchi et al., 2021).
Nanoparticle Formation
Huber et al. (2012) demonstrated the creation of nanoparticles from low optical band gap conjugated polymers containing 9,9-bis(2-ethylhexyl)-2,7-diethynyl-9H-fluorene. This research opens pathways for the use of these materials in nano-scale applications (Huber et al., 2012).
Organic Solar Cells
Patil et al. (2014) explored the use of fluorene-based compounds as electron acceptors in organic solar cells. Their findings suggest that these compounds can enhance the performance and efficiency of solar cells (Patil et al., 2014).
Water-Soluble Polyfluorenes in Organic Solar Cells
Oh et al. (2010) investigated the use of water-soluble polyfluorenes as interfacial layers in organic solar cells, leading to enhanced performance. This research indicates the potential of these materials in renewable energy technologies (Oh et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a reactant for coupling reactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .
Pharmacokinetics
Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .
Properties
IUPAC Name |
[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWXVHGJQDSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392713 | |
Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264615-47-6 | |
Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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